molecular formula C22H28N8O2 B2899839 3-[2-[4-(3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]-2-oxoethyl]-5,6-dimethylpyrimidin-4-one CAS No. 2379995-85-2

3-[2-[4-(3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]-2-oxoethyl]-5,6-dimethylpyrimidin-4-one

Cat. No. B2899839
CAS RN: 2379995-85-2
M. Wt: 436.52
InChI Key: SSWUZVDUGFYCSX-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups and rings, including a cyclobutyl ring, a triazolo ring, a pyridazine ring, a diazepane ring, and a pyrimidinone ring . It is part of the 1,2,4-triazolo[4,3-b]pyridazine class of compounds .


Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple rings and functional groups. The structure–activity relationship of biologically important 1,2,4-triazolo[4,3-b]pyridazines has been studied, and these compounds have profound importance in drug design, discovery, and development .

Future Directions

The future directions for this compound could involve further exploration of its synthesis, characterization, and potential applications in medicinal chemistry. The development of new biologically active entities for the rational design and development of new target-oriented 1,2,4-triazolo[4,3-b]pyridazine-based drugs for the treatment of multifunctional diseases could be a potential area of research .

properties

IUPAC Name

3-[2-[4-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]-2-oxoethyl]-5,6-dimethylpyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N8O2/c1-15-16(2)23-14-29(22(15)32)13-20(31)28-10-4-9-27(11-12-28)19-8-7-18-24-25-21(30(18)26-19)17-5-3-6-17/h7-8,14,17H,3-6,9-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSWUZVDUGFYCSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN(C1=O)CC(=O)N2CCCN(CC2)C3=NN4C(=NN=C4C5CCC5)C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[2-(4-{3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepan-1-yl)-2-oxoethyl]-5,6-dimethyl-3,4-dihydropyrimidin-4-one

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